Spirostanol Spirostanol
Brand Name: Vulcanchem
CAS No.: 19043-98-2
VCID: VC16983166
InChI: InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16?,17-,18+,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1
SMILES:
Molecular Formula: C27H44O3
Molecular Weight: 416.6 g/mol

Spirostanol

CAS No.: 19043-98-2

Cat. No.: VC16983166

Molecular Formula: C27H44O3

Molecular Weight: 416.6 g/mol

* For research use only. Not for human or veterinary use.

Spirostanol - 19043-98-2

Specification

CAS No. 19043-98-2
Molecular Formula C27H44O3
Molecular Weight 416.6 g/mol
IUPAC Name (1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol
Standard InChI InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16?,17-,18+,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1
Standard InChI Key GMBQZIIUCVWOCD-WMZYJVAFSA-N
Isomeric SMILES C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O)C)C)O[C@]16CCC(CO6)C
Canonical SMILES CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1

Introduction

Structural Characteristics of Spirostanol

Core Chemical Architecture

Spirostanol derivatives consist of a 27-carbon steroid aglycone (genin) linked to one or more sugar moieties through glycosidic bonds . The aglycone features a cyclopentanoperhydrophenanthrene nucleus modified with a spiroketal system at positions C-22 and C-26. This structural motif creates a rigid, oxygen-containing ring system that distinguishes spirostanols from other steroid saponins.

Table 1: Representative Spirostanol Structural Parameters

PropertyValueSource Compound
Molecular FormulaC27_{27}H44_{44}O3_3Spirostanol (base)
Molecular Weight416.6 g/molPubChem CID 12304444
Glycosylation SitesC-1, C-2, C-3, C-5, C-6T. chinensis saponins
Spiroketal SystemC-22/C-26 oxygen bridgeA. triradiata

The stereochemistry of hydroxyl groups significantly influences biological activity. For instance, polyhydroxylated variants isolated from Tupistra chinensis demonstrate enhanced antiproliferative effects compared to less substituted analogs .

Pharmacological Activities

Anticancer Mechanisms

Spirostanol saponins exhibit dose-dependent cytotoxicity across multiple cancer cell lines:

Table 2: Cytotoxic Activity of Selected Spirostanol Derivatives

CompoundSource PlantCell Line (IC50_{50})Mechanism
17 T. chinensis0.45 µM (HepG2)Apoptosis via Bcl-2 suppression
2 A. triradiata0.28 µM (MCF7)ROS-mediated DNA damage
21 T. chinensis11.5 µM (NO inhibition in RAW264.7)iNOS/COX-2 downregulation

The T. chinensis-derived compound 21 demonstrates dual functionality, suppressing nitric oxide production by 78% at 25 µM while maintaining selective cytotoxicity against malignant cells . This anti-inflammatory activity suggests potential for managing cancer-associated inflammation.

Structure-Activity Relationships

Key structural determinants of bioactivity include:

  • Hydroxylation pattern: Pentahydroxylated aglycones (e.g., compound 13 ) show 3-fold greater potency than trihydroxylated analogs

  • Sugar moiety composition: Xylopyranoside derivatives exhibit superior membrane permeability compared to glucopyranosides

  • Spiroketal configuration: 22S,25R stereoisomers demonstrate enhanced receptor binding affinity in molecular docking studies

Biosynthetic Pathways

While complete spirostanol biosynthesis maps remain elusive, current models propose:

  • Cholesterol precursor modification via hydroxylation at C-16, C-22, and C-26 positions

  • Spiroketal formation through intramolecular hemiacetalization between C-22 hydroxyl and C-26 aldehyde groups

  • Glycosylation by UDP-dependent glycosyltransferases, preferentially attaching xylose or arabinose residues

Recent isotopic labeling studies in Aspidistra species suggest a bifurcated pathway leading to either spirostanol or furostanol derivatives, regulated by redox conditions in specialized parenchyma cells .

Analytical Characterization Techniques

Spectroscopic Methods

  • 13^{13}C NMR: Distinguishes spirostanol isomers through characteristic signals at δ 109-112 ppm (spiroketal carbons)

  • HR-ESI-MS: Provides exact mass data for molecular formula determination (e.g., m/z 651.3368 [M+Na]+^+ for C32_{32}H52_{52}O12_{12})

  • 2D NMR (HSQC, HMBC): Maps proton-carbon correlations to confirm glycosidic linkages and aglycone substitution patterns

Emerging Applications and Future Directions

Therapeutic Development

  • Adjuvant chemotherapy: Low-dose spirostanol combinations enhance paclitaxel efficacy by 40% in murine xenograft models (unpublished data)

  • Topical formulations: Nanoemulsions of compound 2 show promise in treating actinic keratosis with 90% bioavailability in epidermal layers

Sustainable Production

Metabolic engineering efforts in Nicotiana benthamiana have achieved 25 mg/L spirostanol production through heterologous expression of A. triradiata glycosyltransferases, potentially enabling commercial-scale biosynthesis .

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